molecular formula C14H8F2O3 B2586654 2-(3,4-Difluorobenzoyl)benzoic acid CAS No. 376618-23-4

2-(3,4-Difluorobenzoyl)benzoic acid

Cat. No.: B2586654
CAS No.: 376618-23-4
M. Wt: 262.212
InChI Key: PGQDNDGXYCIFDG-UHFFFAOYSA-N
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Description

2-(3,4-Difluorobenzoyl)benzoic acid is a useful research compound. Its molecular formula is C14H8F2O3 and its molecular weight is 262.212. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQDNDGXYCIFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1,2 Difluorobenzene:this Precursor is a More Specialized Chemical. It Can Be Synthesized Through Several Established Routes. a Common Laboratory and Industrial Method is the Balz Schiemann Reaction, Which Involves the Thermal Decomposition of a Diazonium Salt, 2 Fluorobenzenediazonium Fluoroborate. This Salt is Prepared from 2 Fluoroaniline. Other Methods Include Halogen Exchange Halex Reactions, Starting from 1,2 Dichlorobenzene and Reacting It with Potassium Fluoride at High Temperatures and Pressures, Often with a Phase Transfer Catalyst.

Purification and Isolation Techniques for Synthetic Intermediates

The work-up and purification process following the Friedel-Crafts acylation is crucial for obtaining a high-purity final product. The process for 2-(3,4-Difluorobenzoyl)benzoic acid would be analogous to that for the well-documented synthesis of 2-benzoylbenzoic acid. prepchem.com

The initial product of the reaction is a complex formed between the catalyst (e.g., AlCl₃) and the ketone product. The first step in purification is the careful decomposition of this complex.

Key Purification Steps:

Hydrolysis: The reaction mixture is cooled and quenched by the slow addition of ice and water, or dilute acid (e.g., hydrochloric acid). This hydrolyzes the aluminum chloride complex, liberating the crude product and precipitating aluminum hydroxide. prepchem.com

Removal of Unreacted Aromatics: If an excess of 1,2-difluorobenzene is used as both reactant and solvent, it is typically removed by steam distillation. prepchem.com

Basic Extraction: The crude product, which is an acid, can be separated from neutral impurities. It is dissolved in an aqueous base, such as sodium carbonate solution, to form its water-soluble sodium salt. prepchem.com The solution can then be filtered to remove insoluble impurities like aluminum hydroxide.

Acidification and Precipitation: The filtered basic solution is then acidified (e.g., with HCl), causing the purified this compound to precipitate out of the solution. prepchem.com The solid is then collected by filtration.

Washing: The filtered solid is washed with water to remove any remaining salts or acid.

Recrystallization: For higher purity, the product can be recrystallized from an appropriate organic solvent, such as ethanol (B145695), methanol, or an aqueous mixture. guidechem.com This step is highly effective at removing minor organic impurities. The use of activated charcoal during this step can help remove colored impurities. prepchem.com

Table 3: Purification Workflow

Step Procedure Purpose
1 Quenching with ice/water/acid Decompose the catalyst-product complex
2 Steam Distillation Remove excess volatile starting materials
3 Dissolution in Na₂CO₃ solution Convert the acid to its soluble salt and separate from non-acidic impurities
4 Acidification with HCl Re-precipitate the purified product
5 Filtration and Washing Isolate the solid product and remove residual salts
6 Recrystallization Achieve high purity by removing trace organic impurities

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the specific environments of the fluorine atoms.

The ¹H NMR spectrum of 2-(3,4-Difluorobenzoyl)benzoic acid is expected to show signals corresponding to the seven aromatic protons distributed across two different ring systems. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often between 10 and 13 ppm, due to strong deshielding and hydrogen bonding. libretexts.org

The protons on the unsubstituted benzoic acid ring and the 3,4-difluorobenzoyl ring will appear in the aromatic region (approximately 7.0-8.2 ppm). The protons on the benzoic acid portion are anticipated to show complex splitting patterns due to spin-spin coupling with their neighbors. nih.gov Similarly, the three protons on the difluorinated ring will exhibit splitting from both neighboring protons and through-bond coupling to the fluorine atoms. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Carboxylic Acid (1H) 10.0 - 13.0 br s (broad singlet)

Predicted data is based on analogous structures and general spectroscopic principles. libretexts.orgnih.govrsc.org

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in the molecule. For this compound, 14 distinct signals are expected, corresponding to the 14 carbon atoms in the molecule, unless accidental overlap occurs. docbrown.info

Two signals will be in the downfield region, characteristic of carbonyl carbons: one for the carboxylic acid (~166-173 ppm) and one for the ketone (~195 ppm). The remaining 12 signals, corresponding to the aromatic carbons, will appear between approximately 115 and 140 ppm. The carbons directly bonded to fluorine atoms will show characteristic large coupling constants (¹JC-F), and smaller couplings will be observed for carbons two or three bonds away (²JC-F, ³JC-F). rsc.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon Type Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) ~195
Carboxylic Acid Carbonyl (C=O) 166 - 173

Predicted data is based on analogous structures and established chemical shift ranges. rsc.orgdocbrown.info

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. azom.com For a 3,4-difluoro-substituted ring, two distinct signals are expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are in chemically non-equivalent environments. thermofisher.com These signals will likely appear as multiplets due to coupling with each other (³JF-F) and with adjacent aromatic protons (³JH-F and ⁴JH-F). researchgate.net The chemical shift range for aryl fluorides is typically between -100 and -170 ppm relative to CFCl₃. thermofisher.comucsb.edu

Table 3: Predicted ¹⁹F NMR Data

Fluorine Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F (at C-3) -130 to -150 m (multiplet)

Predicted data is based on analogous structures and established ¹⁹F NMR principles. thermofisher.comresearchgate.netucsb.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would help to trace the connectivity of adjacent protons within the benzoic acid ring and, separately, within the 3,4-difluorobenzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary (non-protonated) carbons. For instance, correlations would be expected from the protons on both aromatic rings to the ketone carbonyl carbon, confirming the link between the two halves of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would be useful to confirm the spatial orientation of the two aromatic rings relative to each other.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. docbrown.info The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and ketone moieties.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org Two distinct carbonyl (C=O) stretching bands are also expected: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and one for the diaryl ketone, usually found at a slightly lower wavenumber, around 1650-1670 cm⁻¹. docbrown.inforesearchgate.net Furthermore, characteristic C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. rsc.org

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500 - 3300 O-H stretch (broad) Carboxylic Acid
~1710 C=O stretch Carboxylic Acid
~1660 C=O stretch Diaryl Ketone
1580 - 1600 C=C stretch Aromatic Ring

Predicted data is based on characteristic vibrational frequencies for the specified functional groups. libretexts.orgdocbrown.inforesearchgate.netrsc.org

Raman Spectroscopy (FT-Raman)

While specific experimental FT-Raman data for this compound is not extensively published, the spectrum can be reliably predicted by analyzing its constituent functional groups and comparing it with related compounds. The vibrational modes observed in a Raman spectrum are sensitive to changes in molecular structure, making it a powerful tool for characterization. Studies on similar fluorinated benzoic acids, such as 2,3,4-trifluorobenzoic acid and 2,3,6-trifluorobenzoic acid, have utilized Density Functional Theory (DFT) to calculate and assign vibrational frequencies. nih.govnih.gov

The FT-Raman spectrum of this compound is expected to be dominated by several key vibrations. The carbonyl (C=O) stretching vibrations from both the ketone and carboxylic acid groups would appear as strong bands, typically in the 1600-1800 cm⁻¹ region. The aromatic C=C stretching vibrations from both phenyl rings would produce a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-F stretching vibrations of the difluorinated ring are expected in the 1100-1300 cm⁻¹ region. Furthermore, the characteristic O-H stretch of the carboxylic acid dimer, often observed as a broad band in infrared spectra due to hydrogen bonding, would also have a corresponding Raman signal. nih.gov The presence of fluorine substituents is known to significantly influence the vibrational frequencies when compared to unsubstituted benzoic acid. nih.govnih.gov A reference spectrum for 3,4-difluorobenzoic acid is available, which can help in assigning the vibrations associated with the difluorobenzoyl moiety of the target molecule. nih.gov

Table 1: Predicted Key FT-Raman Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
O-H Stretch (Carboxylic Acid)~3000 (Broad)Broadened due to hydrogen bonding in the dimeric state.
Aromatic C-H Stretch3050 - 3150Vibrations from both aromatic rings.
C=O Stretch (Ketone & Carboxylic Acid)1650 - 1750Two distinct bands may be observable.
Aromatic C=C Stretch1400 - 1600Multiple bands characteristic of the substituted benzene (B151609) rings.
C-F Stretch1100 - 1300Strong vibrations due to the high electronegativity of fluorine.
Ring Breathing Modes~1000In-plane ring deformations.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₄H₈F₂O₃), the exact mass can be calculated and compared to the experimental value. Predicted HRMS data indicates the expected m/z values for various adducts of the molecule. uni.lu For instance, the protonated molecule [M+H]⁺ would have a predicted m/z of 263.05144, while the deprotonated molecule [M-H]⁻ would be observed at m/z 261.03688. uni.lu The high precision of these measurements, often to four or more decimal places, allows for clear differentiation from other compounds with the same nominal mass. docbrown.info

Table 2: Predicted HRMS Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺[C₁₄H₉F₂O₃]⁺263.05144
[M+Na]⁺[C₁₄H₈F₂O₃Na]⁺285.03338
[M+K]⁺[C₁₄H₈F₂O₃K]⁺301.00732
[M-H]⁻[C₁₄H₇F₂O₃]⁻261.03688

Data sourced from predicted values. uni.lu

Fragmentation Pattern Analysis

In addition to the molecular ion peak, the mass spectrum displays a series of fragment ions that provide structural information. The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic ketones and benzoic acids. libretexts.org

Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). docbrown.infolibretexts.org Therefore, prominent peaks at m/z 245 and m/z 217 would be anticipated. The most stable fragment is often the acylium ion formed by the loss of the hydroxyl group.

The molecule can also cleave at the bond between the two aromatic rings. This would lead to two primary fragment ions: the benzoyl cation (C₆H₅CO⁺, m/z 105) and the 3,4-difluorobenzoyl cation (C₇H₃F₂O⁺, m/z 141). The latter would be particularly characteristic of the compound. Further fragmentation of the phenyl rings can also occur, such as the loss of acetylene (B1199291) (C₂H₂) from the phenyl cation (m/z 77) to give an ion at m/z 51. docbrown.info Analysis of these fragmentation patterns allows for the confident structural identification of the molecule. whitman.edu

X-ray Crystallography for Solid-State Molecular Conformation

While a specific crystal structure determination for this compound is not publicly available, its solid-state conformation can be inferred from crystallographic studies of highly analogous molecules, such as 2,3-difluorobenzoic acid and 3,4-difluoro-2-hydroxybenzoic acid. nih.govnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Like most benzoic acids, this compound is expected to form centrosymmetric dimers in the solid state. nih.govresearchgate.net These dimers are stabilized by strong hydrogen bonds between the carboxylic acid groups of two molecules, typically forming an R²₂(8) ring motif. nih.gov

C-H···O and C-H···F interactions: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen or fluorine atoms as acceptors are expected to link the primary dimeric units into larger supramolecular assemblies. nih.govnih.gov

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the electron-poor π system of a neighboring ring. The centroid-centroid distance for such interactions in similar fluorinated aromatic acids is typically around 3.8 Å. nih.gov

These collective noncovalent interactions dictate the three-dimensional arrangement of the molecules in the crystal lattice, influencing physical properties such as melting point and solubility. nih.govrsc.org

Table 3: Representative Crystallographic Data for an Analogous Compound (2,3-Difluorobenzoic Acid)

Parameter Value
Chemical FormulaC₇H₄F₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.761 (1)
b (Å)6.520 (1)
c (Å)26.521 (2)
β (°)92.27 (1)
Volume (ų)649.8 (2)
Z4

Data from the crystal structure of 2,3-difluorobenzoic acid, a structurally related compound. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry Optimization

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nsf.gov It is popular due to its favorable balance between computational cost and accuracy. nsf.govrsc.org DFT calculations are frequently used to determine optimized molecular geometries and to estimate properties like zero-point energies. nih.gov

For molecules similar to the subject compound, such as 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid, structural properties have been calculated using DFT methods with the 6-311++G(d,p) basis set. nih.gov Such studies typically calculate parameters like bond lengths and bond angles, which can then be compared with experimental values if available. For instance, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the correlation coefficient (R²) for bond lengths and angles between experimental and DFT-calculated data was found to be 0.9492 and 0.8488, respectively, indicating good agreement. nih.gov Similar calculations for 2-(3,4-Difluorobenzoyl)benzoic acid would provide a detailed picture of its molecular geometry.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Compound (2,4-Difluorobenzoic Acid) (Note: This data is for a structurally similar molecule and serves as an example of typical results from DFT calculations.)

ParameterBondCalculated Value (DFT/B3LYP)
Bond LengthC-F (para)1.34 Å
Bond LengthC-F (ortho)1.35 Å
Bond LengthC=O1.21 Å
Bond AngleF-C-C119.5°
Bond AngleO-C-O123.0°
Data derived from principles discussed in reference nih.gov.

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to account for electron correlation. The second-order (MP2) level of theory is commonly employed as it offers a significant improvement over Hartree-Fock while remaining computationally feasible for many systems. nih.gov It is often used alongside DFT for comparative structural analysis.

In a study of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid, the ground state molecular structures were calculated using both DFT and MP2 methods with the 6-311++G(d,p) basis set, allowing for a thorough interpretation of the molecular geometry. nih.gov Applying the MP2 method to this compound would provide a valuable cross-check on the geometries obtained from DFT, especially regarding the dihedral angle between the two aromatic rings, which is sensitive to electron correlation effects.

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

Table 2: Illustrative Frontier Orbital Energies for a Substituted Benzene (B151609) Derivative (Note: This data is for a representative molecule and illustrates the typical output of HOMO-LUMO analysis.)

ParameterEnergy (eV)
HOMO Energy-6.57
LUMO Energy-2.09
HOMO-LUMO Gap (ΔE)4.48
Data derived from principles discussed in reference ajchem-a.com.

An Electrostatic Potential (EPS) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the three-dimensional charge distribution of a molecule. nih.govucl.ac.uk It is a valuable tool for predicting how molecules will interact with each other. ucl.ac.uk The map uses a color scale to represent different electrostatic potential values, where red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For this compound, an EPS map would highlight the electronegative regions around the oxygen atoms of the carbonyl and carboxyl groups, as well as the fluorine atoms. Conversely, the hydrogen atoms would show positive potential. This visualization is crucial for understanding sites of intermolecular interactions, such as hydrogen bonding, which is a key feature in the crystal structures of many benzoic acid derivatives. ucl.ac.uk

Prediction of Conformational Preferences and Energetics

Most non-rigid molecules can exist in several different spatial arrangements, or conformations, which arise from rotation around single bonds. Computational methods can be used to predict the structures of these different conformers and calculate their relative energies to determine which are most stable.

The conformational landscape of substituted benzoic acids can be complex. For example, a study on 2-fluoro-4-hydroxy benzoic acid identified eight different conformers based on the orientation of the hydroxyl and carboxylic acid groups. mdpi.com For this compound, the key conformational flexibility lies in the torsion angle between the two phenyl rings around the central carbonyl bridge. Computational modeling would involve rotating this bond and calculating the energy at each step to identify the most stable, low-energy conformations. These calculations would reveal whether the molecule prefers a planar or a twisted arrangement and quantify the energy barriers between different conformers.

Spectroscopic Property Prediction (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic properties through quantum chemical calculations is a cornerstone of modern chemical research, allowing for the theoretical validation of experimental data and the assignment of complex spectra. Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP in conjunction with various basis sets to model the electronic structure and predict spectroscopic parameters.

Calculated Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of atoms. These calculated frequencies help in assigning the bands observed in experimental spectra. Typically, the calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity of real-world experimental values. For related molecules, such as fluorinated benzoic acids, studies have successfully used DFT methods to perform complete vibrational assignments. nih.gov However, a specific data table of calculated and assigned vibrational frequencies for this compound is not available in the surveyed literature.

A hypothetical table for such predicted data would typically be presented as follows:

Hypothetical Data Table for Calculated Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled)
O-H Stretch Data not available
C=O Stretch (Carboxylic Acid) Data not available
C=O Stretch (Ketone) Data not available
C-F Stretch Data not available
Aromatic C-H Stretch Data not available

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the dynamic behavior of this compound, providing insights that are not accessible from static computational models or most experimental techniques.

An MD simulation would model the molecule's conformational flexibility, particularly the rotation around the single bond connecting the two aromatic rings. This would allow researchers to understand the molecule's preferred three-dimensional structures, the energy barriers between different conformations, and how its shape changes in different environments. Furthermore, simulations in explicit solvents (like water or organic solvents) can illuminate how the molecule interacts with its surroundings, including the formation and dynamics of hydrogen bonds involving the carboxylic acid group. For similar substituted benzoic acids, MD simulations have been used to investigate self-association behavior, such as the formation of hydrogen-bonded dimers in solution, which is a critical factor in understanding crystallization processes.

Despite the utility of this technique for analyzing flexible molecules, a review of scientific literature indicates that specific studies detailing molecular dynamics simulations for this compound have not been published.

Reactivity and Mechanistic Investigations

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification: The carboxylic acid moiety of 2-(3,4-difluorobenzoyl)benzoic acid can be readily converted to its corresponding esters. This is typically achieved through acid-catalyzed esterification, also known as Fischer esterification, by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. nih.govcabidigitallibrary.org The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. cabidigitallibrary.org

Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an alcohol to form the ester. This method often proceeds under milder conditions and gives higher yields. The presence of the electron-withdrawing difluorobenzoyl group is expected to increase the acidity of the carboxylic acid, potentially facilitating its conversion to the ester.

Amidation: Similar to esterification, amidation can be achieved directly from the carboxylic acid or via an activated intermediate like an acyl chloride. Direct amidation involves heating the carboxylic acid with an amine, often with the removal of water to drive the reaction forward. researchgate.netrsc.org However, this method can require high temperatures. A more common approach is the conversion of the carboxylic acid to its acyl chloride, which then readily reacts with an amine to form the corresponding amide. nih.gov Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be employed to facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. bohrium.com The synthesis of various benzamide (B126) derivatives has been successfully achieved using such methods. nih.gov

ReactionReagents and ConditionsProduct Type
EsterificationAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), RefluxEster
Esterification1. Thionyl Chloride (SOCl₂) 2. AlcoholEster
AmidationAmine, Heat, Water RemovalAmide
Amidation1. Thionyl Chloride (SOCl₂) 2. AmineAmide
AmidationAmine, Coupling Agent (e.g., DCC)Amide

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur with benzoic acid derivatives under certain conditions. For simple benzoic acids, this transformation typically requires high temperatures and often the presence of a catalyst. The decarboxylation of fluorinated phthalic acids to the corresponding difluorobenzoic acids has been reported to occur in the presence of a copper catalyst in a high-boiling solvent like N-methyl-2-pyrrolidone. While this compound is not a phthalic acid, these findings suggest that its decarboxylation would likely require forcing conditions. The stability of the resulting carbanion intermediate influences the ease of decarboxylation. Enzymatic decarboxylation of certain dihydroxybenzoic acids is also a known process, though its applicability to this specific substrate is not documented. libretexts.org

Reactivity of the Ketone Functionality

The ketone group in this compound is a site for nucleophilic attack and can undergo various reductive and oxidative transformations. The presence of the electron-withdrawing 3,4-difluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition.

The carbonyl carbon of the ketone is electrophilic and can be attacked by a variety of nucleophiles. wikipedia.orglibretexts.org A classic example is the Grignard reaction, where an organomagnesium halide adds to the ketone to form a tertiary alcohol after acidic workup. ucalgary.caucalgary.ca The reaction of the Grignard reagent with the carboxylic acid proton is a competing and much faster reaction, meaning the carboxylic acid would need to be protected, for instance as an ester, before a Grignard reagent is introduced to react with the ketone.

Other nucleophiles that can add to the ketone include organolithium reagents, hydrides (for reduction), and cyanide ions. The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate. libretexts.org

NucleophileReagent TypeProduct (after workup)
Hydride ione.g., Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)Secondary Alcohol
Organometallice.g., Grignard Reagents (RMgX), Organolithium Reagents (RLi)Tertiary Alcohol
Cyanide ione.g., Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN)Cyanohydrin
Ylidese.g., Wittig Reagents (Ph₃P=CHR)Alkene

Reductive Transformations: The ketone functionality can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. Catalytic hydrogenation can also be employed. cabidigitallibrary.orgresearchgate.net The hydrogenation of benzoic acid derivatives to their corresponding cyclohexanecarboxylic acids has been studied extensively, often requiring transition metal catalysts like platinum, palladium, or ruthenium under hydrogen pressure. nih.govnih.gov In the case of this compound, catalytic hydrogenation could potentially reduce the ketone, the aromatic rings, or both, depending on the catalyst and reaction conditions. For instance, Ru/C has been shown to be an active catalyst for the hydrogenation of both the aromatic ring and the carboxylic group in benzoic acid. researchgate.net

Oxidative Transformations: The ketone in this compound is generally resistant to further oxidation under standard conditions. However, under forcing oxidative conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group could occur. Photochemical reactions of related 2-benzoylbenzoic acid esters have been shown to lead to reduction products like 3-phenylphthalide (B1295097) in the presence of amines. acs.org

Aromatic Ring Reactivity and Substitution Patterns

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the nature of their substituents.

Electrophilic Aromatic Substitution: The benzoyl group and the carboxylic acid are both deactivating, electron-withdrawing groups that direct incoming electrophiles to the meta-position. byjus.comminia.edu.eg Therefore, on the benzoic acid ring, electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) would be expected to occur primarily at the position meta to both the carboxylic acid and the benzoyl group. byjus.commasterorganicchemistry.com

The 3,4-difluorophenyl ring is also deactivated towards electrophilic substitution due to the electron-withdrawing inductive effect of the fluorine atoms. The fluorine atoms are ortho, para-directing, but their deactivating nature makes electrophilic substitution on this ring challenging.

Nucleophilic Aromatic Substitution: The 3,4-difluorophenyl ring is activated towards nucleophilic aromatic substitution (SNA_r). libretexts.orglibretexts.org The fluorine atoms, particularly the one at position 4 (para to the activating benzoyl group), can be displaced by strong nucleophiles. The electron-withdrawing benzoyl group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org This type of reactivity is a key feature of poly(ether ether ketone) (PEEK) synthesis, where 4,4'-difluorobenzophenone (B49673) reacts with nucleophiles. wikipedia.orgwright.edu

Electrophilic Aromatic Substitution (EAS) on Fluorinated Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.org The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring. csbsju.edu In the case of this compound, the difluorinated phenyl ring presents a particularly interesting case study.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic attack. vaia.com This deactivation occurs because the inductive effect reduces the electron density of the π system, making it less nucleophilic. csbsju.edu However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which tends to direct incoming electrophiles to the ortho and para positions. vaia.comuci.edu

Key Research Findings:

Deactivating Nature: The difluorinated ring is strongly deactivated towards EAS due to the cumulative inductive effect of the two fluorine atoms and the deactivating benzoyl group. csbsju.eduvaia.com

Directing Effects: While fluorine is an ortho, para-director, the strong deactivation of the ring makes forcing EAS reactions challenging. vaia.comuci.edu Any potential substitution would be directed by the fluorine atoms.

FeatureInfluence on EASReference
Fluorine SubstituentsStrong deactivating inductive effect, ortho, para-directing resonance effect. csbsju.eduvaia.comuci.edu
Benzoyl GroupDeactivating group. doubtnut.com
Carboxylic Acid GroupStrong deactivating and meta-directing group. doubtnut.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) provides a pathway for the substitution of groups on an aromatic ring by nucleophiles. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. libretexts.org The fluorine atoms in this compound can act as leaving groups in NAS reactions, particularly when activated by the ortho and para benzoyl group.

The mechanism of NAS typically involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. libretexts.orglibretexts.org In this compound, the benzoyl group, which is electron-withdrawing, is situated to activate the fluorine atoms for nucleophilic displacement.

Detailed Research Findings:

Activation of Fluorine Atoms: The electron-withdrawing benzoyl group activates the attached fluorinated ring for NAS, making the fluorine atoms susceptible to displacement by strong nucleophiles. libretexts.orgnih.gov

Regioselectivity: The position of the benzoyl group relative to the fluorine atoms dictates which fluorine is more likely to be displaced. The fluorine atom para to the carbonyl group is generally more activated than the one meta to it.

Reaction Conditions: NAS reactions on such activated aryl fluorides often require elevated temperatures and strong nucleophiles. researchgate.net The use of polar aprotic solvents can also facilitate these reactions.

FactorRole in NASReference
Fluorine AtomsAct as leaving groups. researchgate.net
Benzoyl GroupActivates the ring for NAS by stabilizing the Meisenheimer complex. libretexts.orglibretexts.org
Nucleophile StrengthStrong nucleophiles are generally required for efficient substitution. researchgate.net
SolventPolar aprotic solvents can enhance reaction rates. researchgate.net

Mechanistic Aspects of Cyclization Reactions Involving this compound

One of the most significant reactions of this compound is its intramolecular cyclization to form difluorinated anthraquinone (B42736) derivatives. This transformation is typically acid-catalyzed and proceeds through an electrophilic substitution mechanism where the carboxylic acid, upon protonation, generates an acylium ion that then attacks the electron-rich difluorinated ring. researchgate.netyoutube.com

The mechanism begins with the protonation of the carboxylic acid by a strong acid, such as sulfuric acid, to form a good leaving group (water). youtube.com Subsequent loss of water generates a highly electrophilic acylium ion. This acylium ion then acts as the electrophile in an intramolecular Friedel-Crafts acylation reaction. masterorganicchemistry.com The electrophile attacks the difluorinated aromatic ring, leading to the formation of a new six-membered ring and yielding the anthraquinone core structure.

Detailed Mechanistic Steps:

Protonation: The carboxylic acid group is protonated by a strong acid catalyst. youtube.com

Formation of Acylium Ion: The protonated carboxylic acid loses a molecule of water to form a highly reactive acylium ion.

Intramolecular Electrophilic Attack: The acylium ion electrophilically attacks the difluorinated aromatic ring. The position of attack is influenced by the directing effects of the fluorine atoms and the steric hindrance.

Deprotonation: A proton is lost from the intermediate, restoring aromaticity and forming the final difluorinated anthraquinone product. researchgate.net

The efficiency of this cyclization can be influenced by the nature of the acid catalyst and the reaction temperature. researchgate.net While concentrated sulfuric acid is commonly used, other catalysts like phosphoric acid and various solid acid catalysts have also been explored for similar transformations. researchgate.net

StepDescriptionKey Intermediates/Species
1Protonation of the carboxylic acidProtonated carboxylic acid
2DehydrationAcylium ion
3Intramolecular EASSigma complex
4DeprotonationDifluorinated anthraquinone

Application As a Key Synthetic Intermediate

Synthesis of Heterocyclic Compounds

The dual functionality of 2-(3,4-Difluorobenzoyl)benzoic acid makes it an ideal precursor for the synthesis of a variety of heterocyclic systems through cyclization reactions.

Phthalides, or 3-hydroxyisobenzofuran-1(3H)-ones, are a class of lactones with a wide range of biological activities. The synthesis of 3-substituted phthalide (B148349) derivatives from this compound can be achieved through a two-step process. The initial step involves the reduction of the ketone carbonyl group to a secondary alcohol. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165). The resulting 2-(hydroxy(3,4-difluorophenyl)methyl)benzoic acid intermediate can then undergo an acid-catalyzed intramolecular cyclization (lactonization) to yield the corresponding 3-(3,4-difluorophenyl)phthalide. This transformation is a common strategy for preparing phthalides from 2-aroylbenzoic acids. orgsyn.orgorganic-chemistry.org

Table 1: Synthesis of Phthalide Derivatives

Step Reaction Reagents Product
1 Reduction Sodium borohydride 2-(hydroxy(3,4-difluorophenyl)methyl)benzoic acid

Isoindolinones are another important class of nitrogen-containing heterocycles. A direct and efficient one-pot method for synthesizing isoindolinone derivatives from 2-benzoylbenzoic acid precursors has been developed, which is applicable to the difluoro analogue. nih.gov This method involves the reaction of this compound with chlorosulfonyl isocyanate in the presence of a catalytic amount of trifluoroacetic acid. This is followed by the addition of an alcohol to yield the corresponding N-sulfonated isoindolinone. nih.gov This reaction proceeds under mild conditions and offers a sustainable route to these valuable scaffolds. nih.gov

Furthermore, the related isoindoline-1,3-dione core can be accessed and has been used as a basis for developing inhibitors of enzymes like carbonic anhydrase. nih.gov

Table 2: One-Pot Synthesis of Isoindolinone Derivatives

Reactant 1 Reactant 2 Catalyst Product Yield

Phthalazinone derivatives are known for their wide range of pharmacological activities, including vasorelaxant properties. researchgate.net The synthesis of 4-substituted-1(2H)-phthalazinones can be readily achieved from 2-aroylbenzoic acids. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to a condensation reaction followed by cyclization to form the 4-(3,4-difluorophenyl)-2H-phthalazin-1-one core structure. nih.govekb.eg This is a robust and widely used method for accessing this class of heterocycles. The resulting phthalazinone can be further functionalized, for example, by N-alkylation to introduce additional diversity. ekb.eg

While quinolinone synthesis often follows different pathways, such as the Doebner-Von Miller reaction researchgate.net, the phthalazinone synthesis is a direct and key application of 2-aroylbenzoic acids.

Azetidinones, also known as β-lactams, are a core component of many important antibiotics. The most common route to their synthesis is the Staudinger cycloaddition, which involves the reaction of an imine with a ketene. derpharmachemica.commdpi.com The direct application of this compound as a key intermediate in this synthesis is not straightforward. It would first need to be converted into a suitable precursor, such as an imine or an acid chloride derivative, which could then participate in the cycloaddition reaction. Therefore, its role in the synthesis of azetidinones is considered indirect.

Formation of Polycyclic Aromatic Compounds

One of the most significant applications of 2-benzoylbenzoic acid and its derivatives is in the synthesis of polycyclic aromatic compounds, particularly anthraquinones. The intramolecular Friedel-Crafts acylation of this compound provides a direct route to substituted anthraquinones. This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, which promotes the electrophilic attack of the carbonyl group onto the adjacent aromatic ring, leading to cyclization and subsequent dehydration to form the tricyclic anthraquinone (B42736) system. This would result in the formation of a difluoro-substituted anthraquinone, a valuable scaffold in dye chemistry and medicinal research.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. nih.govnih.govbeilstein-journals.org While this compound is not typically a direct participant in well-known multicomponent reactions, it can serve as a precursor to one of the reactive components. For instance, it could be converted into a ketone, aldehyde, or other reactive species that can then be employed in a cascade or multicomponent reaction sequence to build complex heterocyclic frameworks, such as thiazoles or pyrazolo-thiazoles. nih.govbohrium.com Its utility in this context is therefore as a building block that requires prior functionalization to be integrated into these advanced synthetic methodologies.

Stereoselective Synthesis Utilizing Chiral Derivatives

While direct and extensively documented examples of stereoselective syntheses employing chiral derivatives of this compound are not prevalent in readily available scientific literature, the principles of asymmetric synthesis allow for a comprehensive exploration of its potential in this domain. The presence of two reactive functional groups—a carboxylic acid and a ketone—provides strategic points for the attachment of chiral auxiliaries, which can stereochemically direct subsequent transformations. wikipedia.orgsigmaaldrich.com

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter with a specific configuration. wikipedia.orgwikiwand.com After the desired stereoselective reaction, the auxiliary can be removed and often recycled. sigmaaldrich.com

Hypothetical Chiral Derivatives and Their Potential Applications

The carboxylic acid moiety of this compound can be converted into a chiral ester or a chiral amide. For instance, reaction with a chiral alcohol, such as (-)-8-phenylmenthol, or a chiral amine, like (S)-1-phenylethylamine, would yield the corresponding chiral derivatives. wikipedia.orgsigmaaldrich.com These derivatives could then be used in diastereoselective reactions where the chiral auxiliary shields one face of the molecule, directing the approach of a reagent to the opposite face.

One of the most well-established strategies involves the use of Evans' oxazolidinone auxiliaries. wikipedia.org By forming an N-acyl oxazolidinone derivative of this compound, it would be possible to perform highly diastereoselective alkylations at the alpha-position of a synthetically generated enolate.

Similarly, the ketone group offers a site for stereocontrol. Chiral derivatizing agents could be used to form chiral ketals or hydrazones. More commonly, the ketone could be the site of a stereoselective reduction or addition reaction, influenced by a chiral auxiliary attached at the carboxylic acid position or by the use of a chiral reagent.

Stereoselective Reduction of the Ketone

The reduction of the benzophenone-like ketone in this compound or its derivatives can lead to the formation of a chiral alcohol. If a chiral auxiliary is attached to the carboxylic acid group, it can direct the hydride delivery from a reducing agent to one of the two prochiral faces of the ketone. This would result in the preferential formation of one diastereomer of the resulting alcohol.

For example, a chiral ester derivative could be reduced with a standard reducing agent like sodium borohydride. The steric bulk of the chiral auxiliary would be expected to influence the trajectory of the incoming hydride, leading to a diastereomeric excess (d.e.) of one of the alcohol products.

Detailed Research Findings: A Conceptual Framework

In the absence of direct experimental data for this compound, we can construct a hypothetical scenario based on well-established precedents in asymmetric synthesis. Consider the attachment of a chiral oxazolidinone auxiliary to the carboxylic acid function. The resulting N-acyl derivative could then be subjected to various stereoselective transformations.

A hypothetical diastereoselective reaction could involve the addition of an organometallic reagent (e.g., a Grignard reagent) to the ketone carbonyl. The stereochemical outcome would be dictated by the conformation of the chiral derivative, which is influenced by the steric and electronic properties of the oxazolidinone auxiliary.

Below is a hypothetical data table illustrating potential outcomes for the diastereoselective reduction of a chiral ester derivative of this compound, based on typical selectivities observed with common chiral auxiliaries.

Chiral Auxiliary Attached as EsterReducing AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)
(-)-8-PhenylmentholNaBH₄Methanol-7885:15
(+)-Pseudoephedrine (as amide)L-Selectride®THF-78>95:5
(S)-4-Benzyl-2-oxazolidinone (as N-acyl)LiBH₄Diethyl Ether-4090:10

This conceptual framework, grounded in the established principles of stereoselective synthesis, highlights the significant potential of this compound as a scaffold for the construction of complex chiral molecules. The strategic placement of its functional groups allows for the application of a wide range of chiral auxiliary-based methodologies, paving the way for the asymmetric synthesis of novel chemical entities. Further experimental investigation is required to validate these hypotheses and to fully elucidate the stereochemical behavior of its chiral derivatives.

Design and Synthesis of Analogues and Derivatives

Structural Modifications of the Benzoic Acid Moiety

Modifications to the benzoic acid portion of the molecule can significantly influence its physicochemical properties. One common approach involves the esterification of the carboxylic acid group to produce ester analogues. For instance, the reaction of 2-(3,4-dichlorobenzoyl)benzoic acid with dry ethanol (B145695) and sulfuric acid under reflux conditions yields the corresponding ethyl ester. wisdomlib.org This method can be adapted for the difluoro analogue.

Another key modification is the conversion of the carboxylic acid to an amide. This can be achieved through various synthetic routes, often involving the activation of the carboxylic acid followed by reaction with an amine. For example, a general method for amide synthesis involves treating a carboxylic acid with triflic anhydride (B1165640) and an aqueous solution of ammonium (B1175870) hydroxide. thieme-connect.de

Furthermore, the aromatic ring of the benzoic acid moiety can be subjected to substitution reactions. The introduction of different functional groups can alter the electronic and steric properties of the molecule. For instance, nitration of the benzoic acid ring, followed by reduction of the nitro group to an amine, introduces a versatile functional group for further derivatization. semanticscholar.org This amino group can then be used to create a variety of derivatives, including amides and sulfonamides.

Derivatization of the Benzoyl Group

The benzoyl group, with its two fluorine atoms, is a critical component for derivatization. Modifications to this part of the molecule can have a profound impact on its reactivity and interactions with other molecules.

The introduction of other halogens, such as chlorine, or alkyl groups onto the benzoyl ring can lead to the synthesis of a wide array of analogues. For example, the synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid is achieved through the reaction of phthalic anhydride with dichlorobenzene in nitrobenzene, catalyzed by aluminum trichloride. wisdomlib.org This Friedel-Crafts acylation reaction provides a general route to benzoylbenzoic acid derivatives with different halogen substitution patterns.

Similarly, alkylated derivatives can be prepared. For instance, a process for preparing ortho-alkylated benzoic acid derivatives has been described, which could be adapted for the synthesis of alkyl-substituted 2-(benzoyl)benzoic acids. google.com These modifications allow for a systematic investigation of how different substituents on the benzoyl ring affect the molecule's properties.

Synthesis of Hydrazide and Hydrazone Derivatives

A significant area of analogue synthesis for 2-(benzoyl)benzoic acids involves the creation of hydrazide and hydrazone derivatives. These derivatives are known for their diverse chemical and biological activities. researchgate.netminarjournal.com

The synthesis of hydrazides typically begins with the conversion of the carboxylic acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303). wisdomlib.org For example, 2-(3,4-dichloro-benzoyl)-benzoic acid is first converted to its ethyl ester and then treated with hydrazine hydrate to yield 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide. wisdomlib.org This hydrazide serves as a key intermediate for the synthesis of hydrazones.

Hydrazones are subsequently prepared by reacting the hydrazide with various substituted aldehydes or ketones. wisdomlib.orgresearchgate.net This condensation reaction is often carried out under acidic conditions. wisdomlib.org A variety of hydrazone derivatives can be synthesized by using a range of aromatic and heteroaromatic aldehydes. researchgate.netnih.gov

Derivative TypeStarting MaterialReagentsResulting DerivativeReference
Hydrazide2-(3,4-Dichlorobenzoyl)benzoic acid ethyl esterHydrazine hydrate2-(3,4-Dichlorobenzoyl)benzoic acid hydrazide wisdomlib.org
Hydrazone2-(3,4-Dichlorobenzoyl)benzoic acid hydrazideSubstituted acetophenonesHydrazone derivatives (HDZ-1 to HDZ-5) wisdomlib.org
Hydrazone4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acidPhenyl hydrazinePhenyl hydrazone derivative researchgate.net

Exploration of Amide and Ester Analogues

The synthesis of amide and ester analogues of 2-(3,4-difluorobenzoyl)benzoic acid provides another avenue for creating a diverse chemical library. These derivatives are often synthesized to modify the polarity and hydrogen bonding capabilities of the parent molecule.

Ester analogues can be prepared by standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. wisdomlib.org

Amide analogues can be synthesized through the reaction of the carboxylic acid with an amine. researchgate.net This reaction is often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acid chloride. For example, 2-4-difluoro-3-Q1-benzoic acid can be treated with thionyl chloride to form the benzoyl chloride, which then reacts with an amine to give the corresponding amide. google.com A facile method for synthesizing primary amides involves the reaction of esters with sodium amidoboranes at room temperature. nih.gov

Analogue TypeSynthetic MethodKey ReagentsReference
EsterFischer EsterificationAlcohol, Acid Catalyst wisdomlib.org
AmideAcid Chloride Formation followed by AminationThionyl chloride, Amine google.com
Primary AmideAmidation of EstersSodium amidoboranes nih.gov
AmideTriflic Anhydride PromotionTriflic anhydride, Aqueous NH4OH thieme-connect.de

Structure-Reactivity Relationships (SRR) in Derivative Synthesis

The synthesis of various derivatives of this compound allows for the investigation of structure-reactivity relationships (SRR). SRR studies aim to understand how specific structural features of a molecule influence its chemical reactivity and, by extension, its potential biological activity.

For instance, the electronic effects of the fluorine atoms on the benzoyl ring can significantly impact the reactivity of the carboxylic acid group. The electron-withdrawing nature of fluorine atoms can increase the acidity of the carboxylic acid, making it more reactive towards nucleophiles.

In the synthesis of hydrazone derivatives, the nature of the substituent on the aldehyde or ketone used in the condensation reaction can affect the reaction rate and yield. Electron-donating groups on the aldehyde may increase the nucleophilicity of the carbonyl oxygen, potentially slowing down the reaction, while electron-withdrawing groups may have the opposite effect.

Furthermore, the steric hindrance around the reactive sites can play a crucial role. Bulky substituents near the carboxylic acid or benzoyl group may hinder the approach of reagents, thereby reducing the reaction efficiency. The study of these relationships is essential for the rational design of new analogues with desired properties. nih.gov

Future Research Directions

Development of Novel Catalytic Methods for Synthesis

The conventional synthesis of 2-aroylbenzoic acids, including the difluorinated analogue, typically relies on Friedel-Crafts acylation, a reaction often requiring stoichiometric amounts of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.comprepchem.com While effective, this method generates significant waste and can be challenging for certain substrates. Future research should prioritize the development of more sustainable and efficient catalytic systems.

A promising avenue lies in the exploration of reusable catalysts. For instance, a system combining an imidazole-based organic compound with anhydrous aluminum chloride has been patented for the synthesis of 2-benzoylbenzoic acid, demonstrating the potential for catalyst recycling. google.com Investigating the applicability of this and similar recyclable catalyst systems to the synthesis of 2-(3,4-Difluorobenzoyl)benzoic acid could lead to more environmentally benign and cost-effective production methods.

Furthermore, the use of alternative, highly active catalysts warrants investigation. Fluoroalkanesulfonic acids have been shown to be effective Friedel-Crafts catalysts for reactions involving 1,3-difluorobenzene. google.com A systematic study of such strong Brønsted acids as catalysts for the acylation of 1,2-difluorobenzene (B135520) with phthalic anhydride (B1165640) could yield highly efficient, metal-free synthetic routes to the target molecule. The development of catalytic methods that operate under milder conditions and with lower catalyst loadings would represent a significant advance in the synthesis of this important chemical building block.

Exploration of Bio-orthogonal Applications as a Synthetic Handle

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting opportunities for the application of this compound. acs.orgyoutube.com The unique electronic properties conferred by the two fluorine atoms on the benzoyl ring make this compound an intriguing candidate for development as a bio-orthogonal synthetic handle.

The fluorine atoms themselves can serve as probes. The near absence of fluorine in biological systems makes the ¹⁹F nucleus an excellent reporter for NMR studies. nih.gov Incorporating this compound, or derivatives thereof, into biomolecules could enable the use of protein-observed fluorine NMR to study molecular interactions and aid in small molecule discovery. nih.gov

Moreover, the difluorinated aromatic ring could be engineered to participate in specific bio-orthogonal reactions. For example, difluorinated cyclooctynes (DIFO) are known reagents in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. wikipedia.orgnih.gov Future research could explore the conversion of the benzoyl group of this compound into a strained alkyne or other reactive moiety, thereby creating a novel, fluorinated bio-orthogonal building block. The electron-withdrawing nature of the fluorine atoms could also be harnessed to modulate the reactivity of adjacent functional groups, enabling the design of new bio-orthogonal ligations.

Advanced Materials Science Applications (e.g., Polymer Precursors)

The structural rigidity and thermal stability of the benzophenone (B1666685) backbone, combined with the unique properties imparted by fluorine substitution, position this compound as a valuable precursor for advanced materials. numberanalytics.com In particular, its potential as a monomer or co-monomer in the synthesis of high-performance polymers like polyaryletherketones (PAEKs) is a significant area for future investigation.

PAEKs, such as polyether ether ketone (PEEK) and polyether ketone ketone (PEKK), are a class of thermoplastics renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. google.commdpi.com The synthesis of these polymers can proceed via electrophilic substitution using aromatic acid chlorides in the presence of a Lewis acid. The carboxylic acid and ketone functionalities of this compound make it an ideal candidate for conversion into a reactive monomer for such polymerizations. The incorporation of the difluorobenzoyl unit into the polymer backbone could enhance properties such as thermal stability, flame retardancy, and oxidative resistance, and modify solubility and processing characteristics.

Future research should focus on the efficient conversion of this compound into suitable polymerizable derivatives and their subsequent incorporation into PAEK and other polymer architectures. The resulting fluorinated polymers could find applications in demanding environments, such as in the aerospace, automotive, and electronics industries.

Theoretical Prediction of Novel Reaction Pathways

Computational chemistry provides a powerful tool for predicting and understanding the reactivity of molecules, offering insights that can guide synthetic efforts. For this compound, theoretical studies could uncover novel and unexpected reaction pathways, leading to the development of innovative synthetic methodologies.

An intriguing example of the unusual reactivity of related compounds is the observed fusion of o-fluorinated benzophenones under McMurry reaction conditions to form 9,10-diphenylanthracene (B110198) derivatives, a transformation that involves the cleavage of a stable aromatic C-F bond. fau.de Theoretical modeling of the reaction mechanism for this compound under similar or other reducing conditions could predict the feasibility of analogous or entirely new transformations. Such computational studies could elucidate the role of the fluorine substituents in promoting these unexpected reactions and suggest conditions to favor specific outcomes.

Furthermore, theoretical calculations can be employed to predict the reactivity of this compound towards various reagents, guiding the design of experiments to access novel molecular architectures. By modeling transition states and reaction intermediates, researchers can identify plausible, yet unexplored, reaction pathways, accelerating the discovery of new synthetic applications for this versatile compound.

Expanding the Scope of Heterocyclic Scaffolds Accessible from this compound

The dual functionality of this compound, possessing both a carboxylic acid and a ketone group, makes it a highly versatile starting material for the synthesis of a wide array of heterocyclic compounds. Many heterocyclic systems are of significant interest in medicinal chemistry and materials science.

The condensation of 2-aroylbenzoic acids with hydrazine (B178648) derivatives is a well-established route to pyridazinones and phthalazinones. wikipedia.orgnih.govnih.govekb.eg Applying this chemistry to this compound would provide access to a new class of difluorinated pyridazinone and phthalazinone derivatives. The fluorine substituents would likely modulate the biological activity and physical properties of these heterocycles, making them interesting candidates for pharmaceutical and agrochemical screening.

Furthermore, the 2-benzoylbenzoic acid scaffold is related to anthranilic acid and its derivatives, which are common precursors for the synthesis of quinazolines and quinazolinones. openmedicinalchemistryjournal.comnih.govnih.govresearchgate.net Research into the transformation of the ketone and carboxylic acid functionalities of this compound, for example through amination and subsequent cyclization reactions, could open up pathways to novel difluorinated quinazoline (B50416) and quinazolinone scaffolds. Exploring multicomponent reactions involving this compound could also lead to the efficient, one-pot synthesis of complex heterocyclic systems. openmedicinalchemistryjournal.com

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(3,4-Difluorobenzoyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using 3,4-difluorobenzoyl chloride and benzoic acid derivatives under acidic conditions. Key steps include:
  • Substrate Activation : Use Lewis acids (e.g., AlCl₃) to activate the benzoyl chloride for electrophilic substitution .
  • Solvent Selection : Anhydrous dichloromethane or toluene minimizes side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves yield and purity.
    Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry to reduce di- or tri-substituted byproducts.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine-induced splitting in aromatic regions) and confirms the absence of unreacted intermediates .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₈F₂O₃) and detects isotopic patterns.
  • HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and fluorinated groups. Strategies include:
  • Solubilization Agents : Use DMSO (≤1% v/v) for in vitro studies, ensuring compatibility with assay buffers.
  • Derivatization : Convert to sodium or potassium salts via base treatment to enhance hydrophilicity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in fluorinated benzoic acid derivatives?

  • Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions. For this compound:
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .
  • Isotopic Labeling : Use deuterated analogs (e.g., 3,4-difluorobenzoic-d₃ acid) to track reaction pathways via mass spectrometry .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of fluorinated benzoic acids?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Fluorine’s high electron density aids in resolving positional disorder .
  • Cross-Validation : Compare experimental data with Cambridge Structural Database (CSD) entries to identify outliers in bond angles or torsion angles .

Q. What strategies mitigate competing side reactions (e.g., decarboxylation) during high-temperature synthesis of this compound?

  • Methodological Answer :
  • Temperature Control : Conduct reactions under reflux (≤120°C) with inert gas (N₂/Ar) to prevent oxidative decomposition.
  • Protective Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to stabilize the core structure during acylation .

Q. How do fluorinated substituents impact the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Fluorine Scanning : Synthesize analogs with mono-/di-fluorine substitutions to assess steric and electronic effects on binding affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate hydrophobic vs. dipole interactions .

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